tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
Description
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)12-8-6-11(10-15)7-9-12/h6-9H,5,10,15H2,1-4H3 |
InChI Key |
COBWREBTSMZUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)CN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
General Synthetic Strategy
The preparation of this compound generally involves the carbamoylation of the corresponding amine precursor, 4-(aminomethyl)aniline or its derivatives, with a suitable carbamoylating agent such as tert-butyl chloroformate or carbamoyl imidazolium salts. The N-ethyl substitution is introduced either before or after carbamate formation depending on the synthetic route.
Specific Preparation Routes
Carbamoyl Imidazolium Salt Method
- This method uses carbamoyl imidazolium salts as carbamoyl donors, which react with amines to form carbamates under mild conditions.
- For example, N-ethyl-N-methylamine can be converted to a carbamoylimidazolium salt, which then reacts with an amine-containing phenol or aniline derivative to yield the carbamate.
- The reaction is typically carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from room temperature to 80 °C.
- Triethylamine is often used as a base to neutralize generated acids and promote the reaction.
- The reaction times vary from 0.5 to several hours depending on the substrate and conditions.
- This method avoids the use of hazardous carbamoyl halides and reactive bases like sodium hydride, which are problematic on an industrial scale due to safety concerns and carcinogenicity.
Use of tert-Butyl Chloroformate (Boc2O) for Carbamate Formation
- The classical approach involves reacting the amine precursor with tert-butyl chloroformate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to form the tert-butyl carbamate.
- This reaction is typically conducted at low temperatures (0–5 °C) to control reactivity and minimize side reactions.
- The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, releasing chloride ion.
- After completion, the reaction mixture is quenched, and the product is extracted and purified by crystallization or chromatography.
- This method is widely used due to the commercial availability of Boc2O and the mild reaction conditions.
Reductive Amination Followed by Carbamate Protection
- An alternative approach involves first introducing the aminomethyl group onto a 4-formylphenyl derivative via reductive amination with ethylamine.
- The resulting N-ethyl-4-(aminomethyl)aniline is then protected with tert-butyl carbamate using Boc2O or carbamoyl imidazolium salts.
- This two-step sequence allows for better control of substitution patterns and stereochemistry when needed.
Reaction Conditions and Optimization
Advantages and Challenges of Preparation Methods
Advantages
- Use of carbamoyl imidazolium salts avoids hazardous reagents like carbamoyl halides and pyrophoric bases, improving safety and scalability.
- Mild reaction conditions preserve stereochemistry in chiral intermediates, important for pharmaceutical applications.
- tert-Butyl carbamate protecting group is stable under a variety of conditions and can be selectively removed under acidic conditions.
Challenges
- Some methods require long reaction times at elevated temperatures, which can risk racemization or decomposition of sensitive intermediates.
- Purification can be challenging due to similar polarity of starting materials and products.
- Industrial scale-up requires careful control of exothermic reactions and handling of volatile reagents.
Research Findings and Comparative Analysis
- Patent literature reports the use of carbamoyl imidazolium salts for phenyl carbamate synthesis with yields typically above 80% and high purity, suitable for pharmaceutical intermediates.
- The classical Boc protection method remains widely used due to simplicity but has limitations in handling moisture-sensitive reagents and potential side reactions.
- Alternative methods involving alkylamine-4-nitrophenyl carbamates require harsh conditions and long reaction times, making them less favorable.
- The choice of solvent and base significantly influences reaction efficiency and product quality.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbamoyl Imidazolium Salt | N-ethyl-N-methylamine, imidazolium salt | Acetonitrile, 0–80 °C, 0.5–1 h | Safer reagents, mild conditions | Requires specialized reagents |
| tert-Butyl Chloroformate (Boc2O) | Boc2O, triethylamine | 0–5 °C, 1–3 h | Simple, widely used | Moisture sensitive, side reactions |
| Reductive Amination + Boc Protection | Aldehyde precursor, ethylamine, Boc2O | Multi-step, mild to moderate temp | Controlled substitution | Multi-step, longer synthesis time |
Chemical Reactions Analysis
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to the active site and preventing substrate binding. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name: tert-Butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate
- CAS : 1095218-67-9 (from )
- Molecular Formula : C₁₅H₂₃N₂O₂
- Molecular Weight : 250.34 g/mol ()
- Key Features: A tert-butyl carbamate group provides steric protection for the amine. An ethyl group attached to the nitrogen enhances lipophilicity.
Comparison with Structural Analogs
Substituent Variations on the Nitrogen Atom
| Compound Name | CAS | Molecular Weight (g/mol) | Key Structural Difference | Purity | Source (Evidence ID) |
|---|---|---|---|---|---|
| Target Compound | 1095218-67-9 | 250.34 | N-ethyl, 4-(aminomethyl)phenyl | 98% | 8, 11 |
| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | 220298-96-4 | 222.29 | No N-ethyl group | 97% | 3, 5 |
| tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate | 122632-07-9 | 216.32 | Butyl chain, methylamino | N/A | 6 |
Key Observations :
Variations in the Aromatic Ring
| Compound Name | CAS | Molecular Weight (g/mol) | Substituent on Phenyl Ring | Bioactivity Relevance | Source (Evidence ID) |
|---|---|---|---|---|---|
| tert-Butyl N-(4-chlorophenyl)-N-ethylcarbamate | 1881332-15-5 | N/A | 4-chlorophenyl | Enhanced electrophilicity | 15 |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | 1909319-84-1 | 236.31 | 3-amino-5-methylphenyl | Improved hydrogen bonding | 13 |
Key Observations :
- Amino and methyl groups on the phenyl ring (CAS 1909319-84-1) enhance hydrogen-bonding capacity, making it suitable for drug design ().
Carbamate Group Modifications
| Compound Name | CAS | Molecular Weight (g/mol) | Carbamate Variation | Application | Source (Evidence ID) |
|---|---|---|---|---|---|
| tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate | 1198355-02-0 | 241.33 | Acetylcyclohexyl group | Conformational studies | 17 |
| tert-Butyl N-[(3-formyl-4-nitrophenyl)methyl]carbamate | N/A | N/A | Formyl-nitroaryl group | Electrophilic intermediates | 18 |
Biological Activity
Tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate (TBMEC) is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, an ethyl group, and an aminomethyl-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of TBMEC, highlighting its mechanisms of action, applications, and comparative studies with related compounds.
- Molecular Formula : CHNO
- Molar Mass : Approximately 238.33 g/mol
- Solubility : Slightly soluble in water; more soluble in organic solvents like methanol and dimethyl sulfoxide.
TBMEC's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity through binding interactions, influencing biochemical pathways essential for cellular function. Notably, it has been shown to engage in hydrogen bonding and hydrophobic interactions, enhancing its affinity for target proteins.
Interaction with Biological Targets
Research indicates that TBMEC may affect several key pathways:
- Enzyme Modulation : TBMEC can act as an inhibitor or activator of specific enzymes, impacting metabolic processes.
- Protein Interactions : The compound's structural features allow it to bind effectively to proteins involved in disease pathways, making it a candidate for therapeutic applications.
Pharmacological Applications
TBMEC has been investigated for its potential in treating various diseases:
- Cancer : Preliminary studies suggest that TBMEC may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neurological Disorders : Its interactions with neurotransmitter systems indicate potential applications in treating conditions like Alzheimer's disease.
Comparative Studies
A comparison of TBMEC with structurally similar compounds reveals its unique properties:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| TBMEC | TBMEC Structure | Modulates enzyme activity; potential anti-cancer effects |
| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | Other Compound Structure | Similar enzyme modulation but less specificity |
| 4-(Boc-amino)benzylamine | Another Compound Structure | Less effective in biological pathways compared to TBMEC |
Study on Enzyme Inhibition
A recent study investigated the inhibitory effects of TBMEC on cholinesterase enzymes. The results indicated that TBMEC exhibited significant inhibition at low concentrations, suggesting its potential as a therapeutic agent in conditions where cholinesterase activity is detrimental .
Toxicity and Safety Evaluations
Despite its promising biological activities, the safety profile of TBMEC remains under investigation. Initial assessments indicate that while it shows low toxicity in vitro, comprehensive studies are necessary to evaluate its safety across various applications.
Future Directions
Ongoing research aims to:
- Optimize Synthesis : Develop more efficient synthetic routes for TBMEC and its derivatives.
- Explore New Applications : Investigate the use of TBMEC in combination therapies and multifunctional materials.
- Enhance Understanding of Mechanisms : Further elucidate the molecular mechanisms underlying its biological activities.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate, and how can reaction conditions be tailored for high yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or carbamate coupling. For example, reacting tert-butyl carbamate with 4-(aminomethyl)phenol derivatives under basic conditions (e.g., NaHCO₃ or K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours. Evidence from analogous compounds shows yields improve with slow addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation .
- Key Parameters Table:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | Higher efficiency in deprotonation |
| Solvent | DMF | Enhances solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and side reactions |
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer: Use a combination of analytical techniques:
Q. What are the stability considerations for storage and handling in aqueous/organic solutions?
- Methodological Answer: The compound is hygroscopic and prone to hydrolysis in acidic/basic conditions. Store in amber vials under inert gas at –20°C. In aqueous buffers (pH 7.4), stability decreases after 24 hours; monitor via TLC (silica gel, ethyl acetate/hexane) for degradation products like free amine .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., fluoro, hydroxyethyl) influence reactivity in cross-coupling reactions?
- Methodological Answer: Electron-withdrawing groups (e.g., –F) enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C). Conversely, –OH or –NH₂ groups require protection (e.g., Boc) to prevent side reactions. Comparative studies with 4-fluoro derivatives show 15–20% higher yields in C–N bond formation .
Q. What strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer: Discrepancies often arise from substituent positioning. For example:
- 4-Methylphenyl vs. 2-methylphenyl analogs : 4-substituted derivatives show stronger enzyme inhibition (IC₅₀ = 2.1 µM vs. 8.7 µM for COX-2) due to better steric alignment .
- Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding. Validate via SPR or ITC for binding affinity .
Q. What mechanistic insights explain its role as a protease inhibitor in neurological studies?
- Methodological Answer: The carbamate group acts as a transition-state analog, mimicking the tetrahedral intermediate in protease catalysis. Kinetic assays (e.g., fluorogenic substrates) reveal competitive inhibition (Kᵢ = 0.5 µM for kallikrein-6). Mutagenesis studies identify critical interactions with Ser195 in the catalytic triad .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer: Apply QSPR models using descriptors like logP (optimal 2–3), PSA (<90 Ų), and molecular weight (<450 Da). For analogs with quinoline substituents, MD simulations (GROMACS) predict 30% higher BBB permeability via passive diffusion .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show negligible effects?
- Methodological Answer: Discrepancies may stem from assay conditions. For example:
- In vitro (RAW264.7 cells) : IC₅₀ = 10 µM for NO inhibition (via iNOS downregulation).
- In vivo (murine models) : Low bioavailability due to rapid glucuronidation. Address via prodrug strategies (e.g., esterification of –OH groups) to enhance half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
